5,7-Dichloro-2-(chloromethyl)benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloro-2-(chloromethyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3NO/c9-3-7-12-6-2-4(10)1-5(11)8(6)13-7/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIYIWDZQKHAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)CCl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Strategies for Benzoxazole (B165842) Ring Formation
The formation of the 1,3-benzoxazole core is a fundamental step in the synthesis of 5,7-Dichloro-2-(chloromethyl)benzoxazole. This is typically achieved through the cyclocondensation of an appropriately substituted o-aminophenol with a suitable one-carbon synthon.
Cyclocondensation Approaches for 1,3-Benzoxazole Core Synthesis
The most prevalent and direct method for constructing the benzoxazole scaffold is the condensation of an o-aminophenol with a carboxylic acid or its derivative. In the context of synthesizing 2-substituted benzoxazoles, this reaction involves heating the two components, often in the presence of a dehydrating agent or a catalyst to facilitate the removal of water and promote ring closure.
A common approach involves the reaction of an o-aminophenol with a carboxylic acid, such as chloroacetic acid, in the presence of a condensing agent like polyphosphoric acid (PPA). nih.govmdpi.com The reaction proceeds through an initial acylation of the amino group to form an N-(2-hydroxyphenyl)amide intermediate, which then undergoes intramolecular cyclodehydration to yield the benzoxazole ring.
Alternatively, more reactive carboxylic acid derivatives like acyl chlorides can be employed. The reaction of an o-aminophenol with chloroacetyl chloride, for instance, provides a direct route to the 2-(chloromethyl)benzoxazole core. nih.govmdpi.com This method often proceeds under milder conditions compared to the use of the corresponding carboxylic acid.
The choice of solvent and reaction conditions can significantly influence the yield and purity of the product. While high-boiling point solvents were traditionally used to drive the dehydration, modern methods often employ milder conditions, sometimes facilitated by microwave irradiation to reduce reaction times. nih.gov
Catalytic Routes in Benzoxazole Scaffold Construction
To enhance the efficiency and sustainability of benzoxazole synthesis, various catalytic systems have been developed. These catalysts facilitate the cyclocondensation reaction under milder conditions and often lead to higher yields. Both Brønsted and Lewis acids have been shown to be effective in promoting the formation of the benzoxazole ring. acs.org
For instance, the use of a Brønsted acidic ionic liquid gel has been reported as an efficient and reusable heterogeneous catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes under solvent-free conditions. acs.org While this method typically yields 2-aryl or 2-alkyl substituted benzoxazoles, the principle can be adapted for the synthesis of other derivatives.
The general mechanism for these catalyzed reactions involves the activation of the carbonyl group of the aldehyde or carboxylic acid derivative by the catalyst, making it more susceptible to nucleophilic attack by the amino group of the o-aminophenol. This is followed by intramolecular cyclization and dehydration to afford the benzoxazole product.
Synthesis of Halogenated Benzoxazole Precursors
The synthesis of this compound necessitates the use of a precursor that already bears the desired chlorine substituents on the benzene (B151609) ring. The key intermediate for this purpose is 2-amino-4,6-dichlorophenol (B1218851).
Regioselective Introduction of Chlorine Substituents at the 5,7-Positions
The regioselective chlorination of a phenol (B47542) or aniline (B41778) derivative is a critical step in obtaining the 2-amino-4,6-dichlorophenol precursor. The hydroxyl and amino groups are ortho-, para-directing activators for electrophilic aromatic substitution. Therefore, direct chlorination of o-aminophenol can lead to a mixture of products.
A more controlled approach involves the chlorination of a precursor where the directing effects of the substituents favor the desired substitution pattern. For instance, starting with p-nitrophenol, chlorination can be directed to the positions ortho to the hydroxyl group. Subsequent reduction of the nitro group to an amino group would then yield the desired 2-amino-4,6-dichlorophenol.
Another strategy involves the catalytic hydrogenation of 2,4-dichloro-6-nitrophenol. This method has been shown to produce 2-amino-4,6-dichlorophenol in high yield and purity. google.com The reaction is typically carried out using a catalyst such as Ni-B/SiO2 amorphous catalyst under a hydrogen atmosphere. google.com
Precursor Design and Functionalization for Dichloro-substituted Benzoxazoles
Once 2-amino-4,6-dichlorophenol is obtained, it serves as the starting material for the cyclocondensation reaction to form the 5,7-dichlorobenzoxazole (B11723433) core. The reactivity of this substituted o-aminophenol in cyclization reactions is influenced by the electronic effects of the chlorine atoms.
Methods for Introducing the 2-(Chloromethyl) Moiety
The introduction of the 2-(chloromethyl) group is the final key functionalization step. This can be achieved concurrently with the benzoxazole ring formation or as a separate step on a pre-formed benzoxazole.
The most direct method is the one-pot cyclocondensation of 2-amino-4,6-dichlorophenol with a reagent that provides both the C2 carbon and the chloromethyl group. Chloroacetic acid and chloroacetyl chloride are the most common reagents for this purpose. nih.govmdpi.com
The reaction of 2-amino-4,6-dichlorophenol with chloroacetic acid, typically in the presence of a strong acid catalyst like polyphosphoric acid (PPA) at elevated temperatures, would lead to the formation of this compound. The reaction proceeds via the formation of an intermediate N-(2-hydroxy-3,5-dichlorophenyl)chloroacetamide, which then undergoes intramolecular cyclization.
A more reactive alternative is the use of chloroacetyl chloride. nih.govmdpi.com The reaction with 2-amino-4,6-dichlorophenol can often be carried out under milder conditions, for example, in a suitable solvent at reflux. This acylation is generally chemoselective for the more nucleophilic amino group over the phenolic hydroxyl group under neutral or slightly acidic conditions. The resulting amide intermediate can then be cyclized, sometimes in situ, to the desired benzoxazole.
Below is a table summarizing the key reactions in the synthesis of this compound.
| Step | Reactants | Reagents/Conditions | Product |
| Precursor Synthesis | 2,4-Dichloro-6-nitrophenol | H₂, Ni-B/SiO₂ catalyst | 2-Amino-4,6-dichlorophenol |
| Ring Formation and C2-Functionalization | 2-Amino-4,6-dichlorophenol | 1. Chloroacetyl chloride2. Heat/Dehydrating agent | This compound |
| Ring Formation and C2-Functionalization (Alternative) | 2-Amino-4,6-dichlorophenol | Chloroacetic acid, Polyphosphoric acid (PPA), Heat | This compound |
Formation of the Chloromethyl Side Chain at the C-2 Position
The introduction of the chloromethyl group at the C-2 position of the benzoxazole ring is a critical step in the synthesis of the target molecule. A common and effective method for this transformation is the reaction of an o-aminophenol with a derivative of chloroacetic acid, such as chloroacetyl chloride or chloroacetic acid itself.
One established method for the synthesis of a similar compound, 2-(chloromethyl)benzoxazole, involves the condensation of 2-aminophenol (B121084) with chloroacetyl chloride. This reaction typically proceeds by the initial acylation of the amino group of the 2-aminophenol by chloroacetyl chloride to form an N-(2-hydroxyphenyl)chloroacetamide intermediate. This intermediate then undergoes an intramolecular cyclization and dehydration to yield the final benzoxazole ring with the chloromethyl group at the C-2 position. The use of polyphosphoric acid (PPA) as a cyclizing and dehydrating agent has been reported for this type of reaction, although it can present challenges in product purification and environmental concerns.
Another approach involves the reaction of 2-aminophenol with ethyl chloroacetimidate hydrochloride. This method has been shown to produce 2-(chloromethyl)benzoxazole in high yields. The reaction is typically carried out in a solvent like methylene (B1212753) chloride at low temperatures initially and then allowed to warm to room temperature.
Optimization of Reaction Conditions for Chloromethylation
The efficiency of the chloromethylation and subsequent cyclization to form the benzoxazole ring is highly dependent on the reaction conditions. Key parameters that can be optimized to maximize yield and purity include the choice of solvent, catalyst, temperature, and reaction time.
Table 1: Key Parameters for Optimization of Benzoxazole Formation
| Parameter | Considerations |
| Solvent | The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Aprotic solvents like methylene chloride, or high-boiling solvents for cyclization, are often employed. |
| Catalyst/Reagent | For cyclization, dehydrating agents like polyphosphoric acid (PPA) or other strong acids can be used. The choice and amount of catalyst can significantly impact the reaction rate and the formation of byproducts. |
| Temperature | The initial acylation is often performed at lower temperatures to control the reactivity of chloroacetyl chloride. The subsequent cyclization step typically requires heating to facilitate dehydration. |
| Reaction Time | The duration of the reaction needs to be sufficient for complete conversion of the starting materials. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is crucial. |
For the specific synthesis of this compound, the optimization would involve a systematic study of these parameters starting from 2-amino-4,6-dichlorophenol and a suitable chloromethylating agent.
Multi-Step Synthetic Sequences for this compound
Based on established synthetic transformations for benzoxazoles, a plausible multi-step synthetic sequence for this compound can be proposed. This sequence leverages the availability of 2-amino-4,6-dichlorophenol as a key precursor.
A Proposed Synthetic Pathway:
N-Acylation: The synthesis would commence with the reaction of 2-amino-4,6-dichlorophenol with either chloroacetyl chloride or chloroacetic acid. This step leads to the formation of the intermediate, N-(2-hydroxy-4,6-dichlorophenyl)-2-chloroacetamide. The reaction with chloroacetyl chloride is typically faster and may be carried out in the presence of a base to neutralize the HCl byproduct.
Cyclization and Dehydration: The N-(2-hydroxy-4,6-dichlorophenyl)-2-chloroacetamide intermediate is then subjected to cyclization to form the benzoxazole ring. This is commonly achieved by heating the intermediate, often in the presence of a dehydrating agent such as polyphosphoric acid or a strong acid catalyst, to promote the intramolecular condensation between the hydroxyl group and the amide carbonyl, followed by the elimination of water.
This two-step process provides a logical and feasible route to the target compound, this compound.
Green Chemistry Approaches in Benzoxazole Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. While specific green chemistry approaches for the synthesis of this compound are not extensively documented, general strategies for greener benzoxazole synthesis can be applied.
Table 2: Potential Green Chemistry Approaches for Benzoxazole Synthesis
| Green Chemistry Principle | Application in Benzoxazole Synthesis |
| Use of Safer Solvents | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids. mdpi.com |
| Catalysis | Employing reusable solid acid catalysts or nanocatalysts to replace corrosive and difficult-to-remove homogeneous catalysts like polyphosphoric acid. nih.gov |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses are particularly advantageous in this regard. |
| Energy Efficiency | Utilizing microwave irradiation or ultrasound-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |
| Use of Renewable Feedstocks | While not directly applicable to this specific synthesis, the broader goal is to derive starting materials from renewable resources. |
For the synthesis of this compound, a greener approach could involve a one-pot reaction of 2-amino-4,6-dichlorophenol and chloroacetic acid using a recyclable solid acid catalyst and a benign solvent, potentially under microwave or ultrasonic conditions to enhance reaction efficiency.
In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Scientific Data
Benzoxazole derivatives are a well-studied class of heterocyclic compounds, with many exhibiting a wide range of biological activities. Research in this area often involves the synthesis and characterization of various analogs, where intermediates like 2-(chloromethyl)benzoxazole and its substituted forms are utilized. However, specific and published experimental data or computational studies concerning the 5,7-dichloro substituted variant are conspicuously absent.
This information gap prevents a detailed discussion on the following key areas that were intended to be the focus of the article:
Structural Analysis and Theoretical Investigations:
Spectroscopic Characterization: Without access to experimental data, a meaningful analysis of its spectroscopic properties is impossible. This includes:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and through-space correlations from techniques like NOESY or ROESY are required for unambiguous structural assignment.
Infrared (IR) and Mass Spectrometry (MS): IR spectroscopy would be needed to identify characteristic vibrational frequencies of its functional groups, while mass spectrometry is essential for confirming the molecular weight and fragmentation pattern.
Computational Chemistry and Density Functional Theory (DFT) Studies: Theoretical investigations, which provide deep insights into the molecule's properties, are also not available. This prevents a discussion on:
Electronic Structure Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is fundamental to understanding its electronic properties and reactivity.
Molecular Electrostatic Potential (MESP) Mapping: MESP maps are crucial for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
Global and Local Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index, derived from DFT calculations, are necessary for predicting the chemical behavior of the compound.
While general knowledge of benzoxazole chemistry allows for speculation on the expected properties of this compound, the absence of specific empirical data or peer-reviewed theoretical studies makes it impossible to provide the detailed, data-driven article as requested. Further experimental and computational research dedicated to this specific compound is required to fill this knowledge void.
Structural Analysis and Theoretical Investigations
Computational Chemistry and Density Functional Theory (DFT) Studies
Theoretical Prediction of Spectroscopic Parameters
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like 5,7-Dichloro-2-(chloromethyl)benzoxazole. researchgate.net Methods such as DFT with the B3LYP functional and a 6-311+G(d,p) basis set are commonly used to optimize molecular geometry and predict vibrational and nuclear magnetic resonance spectra. dergipark.org.trbeun.edu.tr
These computational approaches allow for the calculation of infrared (IR) frequencies and NMR chemical shifts (¹H and ¹³C). The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to a better agreement with experimental data. researchgate.net For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate the isotropic shielding values, which are then converted to chemical shifts relative to a standard reference like Tetramethylsilane (TMS). researchgate.net
The predicted spectra serve as a valuable reference for experimental chemists, aiding in the structural confirmation and characterization of newly synthesized compounds. The correlation between calculated and experimental values is typically strong, providing confidence in the assigned structure. researchgate.net
Table 1: Predicted Spectroscopic Data for a Benzoxazole (B165842) System Note: This table is a representative example based on DFT calculations for related benzoxazole structures. Actual values for this compound would require specific computation.
| Parameter Type | Assignment | Predicted Value |
|---|---|---|
| FT-IR Frequency | C=N Stretch | ~1630 cm⁻¹ |
| FT-IR Frequency | C-O-C Stretch | ~1245 cm⁻¹ |
| FT-IR Frequency | C-Cl Stretch (Aromatic) | ~850 cm⁻¹ |
| FT-IR Frequency | C-Cl Stretch (Aliphatic) | ~750 cm⁻¹ |
| ¹H-NMR Chemical Shift | CH₂Cl | ~4.8 ppm |
| ¹H-NMR Chemical Shift | Aromatic H | 7.4 - 7.8 ppm |
| ¹³C-NMR Chemical Shift | CH₂Cl | ~45 ppm |
| ¹³C-NMR Chemical Shift | Aromatic C-Cl | ~125-130 ppm |
| ¹³C-NMR Chemical Shift | C=N | ~160 ppm |
Conformational Analysis and Energetic Landscapes of Chloromethyl Benzoxazole Systems
The conformational flexibility of this compound is primarily determined by the rotation of the chloromethyl (-CH₂Cl) group around the single bond connecting it to the C2 position of the benzoxazole ring. Computational methods are essential for exploring the potential energy surface associated with this rotation.
By systematically rotating the dihedral angle defined by the atoms of the benzoxazole ring and the chloromethyl group, a potential energy curve can be generated. This curve reveals the energy barriers to rotation and identifies the most stable (lowest energy) and least stable (highest energy) conformations. The stability of different conformers is influenced by steric hindrance and electronic interactions between the chloromethyl group and the heterocyclic ring system. For related benzazole systems, DFT analysis has been used to probe the preferential orientation of substituents, which can be driven by stabilizing interactions. researchgate.net The energetic landscape provides critical information on the molecule's preferred shape in different environments.
Table 2: Hypothetical Energetic Landscape for -CH₂Cl Rotor in a Benzoxazole System Note: This table illustrates the type of data obtained from a conformational analysis. The energy values are for representative purposes.
| Conformer | Dihedral Angle (N-C2-C-Cl) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Staggered (Stable) | 60° | 0.00 | Minimum energy conformation |
| Eclipsed (Transition State) | 120° | 3.5 | Maximum energy, rotational barrier |
| Staggered (Stable) | 180° | 0.1 | Local minimum energy conformation |
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Studies in Related Benzoxazoles
Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photochemical process observed in many benzoxazole derivatives, though notably not in this compound itself due to its molecular structure. acs.orgnih.gov The process is contingent on the presence of an intramolecular hydrogen bond between a proton-donating group (like a hydroxyl, -OH) and a proton-accepting group (the nitrogen atom of the benzoxazole ring). mdpi.com Compounds such as 2-(2'-hydroxyphenyl)benzoxazole are classic examples that exhibit ESIPT. researchgate.net
The mechanism involves a four-level photocycle:
Absorption: The ground-state "enol" form (E) absorbs a photon, transitioning to its excited singlet state (E*).
Proton Transfer: In the excited state, the acidity of the proton donor and the basicity of the proton acceptor increase, facilitating an ultrafast, barrierless transfer of the proton to form an excited "keto" tautomer (K*). nih.gov
Fluorescence: The excited keto form (K*) relaxes to its ground state (K) by emitting a photon. This emission is characterized by a large Stokes shift, meaning the wavelength of the emitted light is significantly longer than that of the absorbed light. mdpi.com
Back-Proton Transfer: In the ground state, the keto form (K) is typically unstable and rapidly undergoes a reverse proton transfer to regenerate the original enol form (E), completing the cycle.
This phenomenon is of great interest for applications in fluorescent probes, molecular sensors, and materials science. rsc.org The compound this compound lacks the requisite proton-donating hydroxyl group and therefore cannot undergo this specific ESIPT mechanism.
Mechanistic Insights into Biological Activity and Structure Activity Relationships Sar
General Biological Activities Associated with Benzoxazole (B165842) Derivatives
The benzoxazole nucleus, a heterocyclic scaffold composed of a fused benzene (B151609) and oxazole (B20620) ring, is a constituent of numerous compounds demonstrating a wide array of biological activities. jocpr.comglobalresearchonline.net This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. arabjchem.orgnih.gov
Research has extensively documented the diverse therapeutic potential of benzoxazole derivatives. These compounds have been reported to exhibit significant antimicrobial properties, including antibacterial and antifungal activities against various pathogens. nih.govresearchgate.net Their biological profile also extends to anticancer, anti-inflammatory, analgesic, antiviral, anticonvulsant, and antioxidant activities. globalresearchonline.netnih.govresearchgate.net The versatility of the benzoxazole ring allows for chemical modifications at various positions, enabling the synthesis of derivatives with tailored and enhanced biological functions. scite.ai For instance, different substitutions on the benzoxazole core have led to the development of compounds with potent efficacy as enzyme inhibitors, receptor antagonists, and modulators of various cellular pathways. jocpr.comresearchgate.netresearchgate.net
The range of activities associated with this class of compounds is summarized below:
Antimicrobial: Effective against Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov
Anticancer: Cytotoxic effects against a multitude of cancer cell lines, including breast, lung, liver, and prostate cancers. nih.govmdpi.com
Anti-inflammatory & Analgesic: Inhibition of inflammatory pathways and reduction of pain. jocpr.comnih.gov
Enzyme Inhibition: Potent inhibitors of various enzymes, including kinases, cholinesterases, and cyclooxygenases. researchgate.netmdpi.com
Antiviral: Activity against viruses such as HIV-1. researchgate.net
CNS Activities: Including antidepressant and anticonvulsant properties. jocpr.comnih.gov
This wide spectrum of biological action underscores the importance of the benzoxazole scaffold in the development of new therapeutic agents. nih.gov
Elucidation of Biological Mechanisms of Action (in vitro/preclinical focus)
The therapeutic effects of benzoxazole derivatives stem from their ability to interact with specific biomolecules and disrupt critical cellular functions. Preclinical and in vitro studies have begun to unravel the complex mechanisms underlying their biological activity.
At the molecular level, benzoxazoles exert their effects by binding to and modulating the function of key biological macromolecules. Their planar, aromatic structure allows them to intercalate into DNA or fit into the active sites of enzymes. scite.aimdpi.com
One of the well-documented mechanisms, particularly for their antibacterial action, is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are crucial for bacterial DNA replication and repair, and their inhibition leads to bacterial cell death. Molecular docking studies have suggested that benzoxazole derivatives can bind to the active site of DNA gyrase, preventing its normal function. nih.gov
In the context of anticancer activity, benzoxazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical for cell signaling, growth, and proliferation. researchgate.net A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. jocpr.comnih.gov By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors. Other targeted enzymes include topoisomerase II and Aurora B kinase. mdpi.com
The molecular interactions of benzoxazole derivatives translate into the disruption of essential cellular processes and signaling pathways. Inhibition of key enzymes and proteins triggers a cascade of events that can lead to cell cycle arrest, apoptosis (programmed cell death), and blockage of autophagy. researchgate.netnih.gov
For example, the benzoxazole derivative K313 has been shown to induce moderate cell cycle arrest at the G0/G1 phase in human B-cell leukemia cells. nih.gov This is often followed by the induction of apoptosis, a critical mechanism for eliminating cancerous cells. The apoptotic pathway can be initiated through various signals, including the activation of caspases (such as caspase-3, -8, and -9), a decrease in mitochondrial membrane potential, and the cleavage of poly ADP-ribose polymerase (PARP). nih.gov
Furthermore, some triazole-linked 2-phenyl benzoxazole derivatives have been found to induce apoptosis by inhibiting the function of specific microRNAs (miRNAs), which are crucial regulators of cellular pathways. nih.gov This inhibition leads to increased caspase activity and elevated levels of mitochondrial reactive oxygen species (ROS), ultimately triggering apoptotic cell death. nih.gov In cancer cells, benzoxazole compounds can also suppress critical survival pathways like the mTOR/p70S6K pathway, further contributing to their anticancer effects. nih.gov
The benzoxazole scaffold has proven to be a versatile framework for designing potent inhibitors of a wide range of enzymes. The specific nature and position of substituents on the benzoxazole ring system allow for fine-tuning of inhibitory activity and selectivity against different enzyme targets.
Studies have identified benzoxazole derivatives as effective inhibitors of several key enzyme families:
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are critical enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. mdpi.commdpi.com Certain benzoxazole-oxadiazole hybrids have demonstrated significant inhibitory potential against both AChE and BuChE. arabjchem.orgmdpi.com
Cyclooxygenases (COX): COX-1 and COX-2 are central to the inflammatory process through the production of prostaglandins. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. Specific 2-(2-arylphenyl)benzoxazole derivatives have been identified as novel and selective COX-2 inhibitors. nih.gov
Kinases: As mentioned, kinases are crucial targets in cancer therapy. Benzoxazole derivatives have been developed as potent inhibitors of VEGFR-2, a tyrosine kinase vital for angiogenesis. jocpr.comnih.gov
Lipases: Pancreatic lipase (B570770) is an enzyme involved in fat digestion. A study on 5,7-dichloro-1,3-benzoxazole derivatives revealed that some compounds were strong inhibitors of this enzyme. researchgate.net
The table below summarizes some of the enzyme inhibition activities reported for various benzoxazole derivatives.
| Enzyme Target | Benzoxazole Derivative Class | Therapeutic Area | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Benzoxazole-Oxadiazole Hybrids | Neurodegenerative Disease | arabjchem.orgmdpi.com |
| Butyrylcholinesterase (BuChE) | Benzoxazole-Oxadiazole Hybrids | Neurodegenerative Disease | arabjchem.orgmdpi.com |
| Cyclooxygenase-2 (COX-2) | 2-(2-Arylphenyl)benzoxazoles | Inflammation | nih.gov |
| VEGFR-2 Tyrosine Kinase | 2-Aminobenzoxazoles | Cancer | jocpr.comnih.gov |
| Pancreatic Lipase | 5,7-Dichloro-1,3-benzoxazole derivatives | Metabolic Disorders | researchgate.net |
| DNA Gyrase | 2-Substituted Benzoxazoles | Bacterial Infections | nih.gov |
Structure-Activity Relationship (SAR) of Halogenated Benzoxazole Derivatives
The biological potency and selectivity of benzoxazole derivatives are highly dependent on the nature, position, and number of substituents on the core heterocyclic structure. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds into effective therapeutic agents. Halogenation, in particular, has been shown to significantly modulate the biological profile of benzoxazoles.
The introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) and nitro groups, at specific positions on the benzoxazole ring system can profoundly influence the compound's efficacy. researchgate.netesisresearch.org These substitutions can alter the molecule's electronic properties, lipophilicity, and steric conformation, thereby enhancing its interaction with biological targets. mdpi.com For instance, SAR studies on benzoxazole-based oxazole hybrids revealed that compounds with strong electron-withdrawing groups like chlorine (–Cl) and nitro (–NO₂) on the phenyl rings demonstrated superior activity as cholinesterase inhibitors. arabjchem.org Similarly, in the context of antifungal activity, electron-withdrawing groups at the 5-position of the heterocyclic nucleus were found to increase potency against Candida albicans. esisresearch.org
The specific substitution pattern of chlorine atoms at the 5- and 7-positions of the benzoxazole ring has been investigated, revealing a significant impact on biological activity. Dichlorination at these positions creates a distinct electronic and steric environment that can enhance potency against certain biological targets.
A study focused on the synthesis and evaluation of novel 5,7-dichloro-1,3-benzoxazole derivatives demonstrated their potential across multiple biological assays. researchgate.netsemanticscholar.org These compounds were screened for antimicrobial, cytotoxic, antioxidant, and enzyme inhibitory activities. The results indicated that the 5,7-dichloro substitution pattern is a key determinant of efficacy. For example, certain derivatives from this series showed significant antimicrobial activity, while others emerged as leading cytotoxic agents against cancer cell lines. researchgate.net This suggests that the 5,7-dichloro scaffold can serve as a foundation for developing agents with diverse therapeutic applications, from anti-infectives to anticancer drugs. The presence of two chlorine atoms, which are strong electron-withdrawing groups, likely enhances the molecule's ability to interact with target proteins or disrupt cellular membranes, contributing to its heightened biological effects. researchgate.netnih.gov
The table below highlights the observed activities for some synthesized 5,7-dichloro-1,3-benzoxazole derivatives, illustrating the therapeutic potential conferred by this specific halogenation pattern.
| Derivative Type | Observed Biological Activity | Reference |
|---|---|---|
| 5,7-dichloro-2-(substituted)-1,2,4-triazolo[3,4-b] jocpr.comnih.govbenzoxazole | Significant Antimicrobial Activity | researchgate.net |
| 5,7-dichloro-2-(substituted)-pyrazolo[3,4-b] jocpr.comnih.govbenzoxazole | Significant Antimicrobial & Cytotoxic Activity | researchgate.net |
| Tetrazolo[5,1-b] jocpr.comnih.govbenzoxazole derivative | Leading Cytotoxic Agent | researchgate.net |
| 5,7-dichloro-2-(substituted)-triazino[3,4-b] jocpr.comnih.govbenzoxazole | Strong Enzyme Inhibition (Pancreatic Lipase) | researchgate.net |
Role of the 2-(Chloromethyl) Group in Receptor Binding and Activity
The 2-(chloromethyl) group is a critical functional moiety that significantly influences the biological activity of the benzoxazole scaffold. This group acts as a reactive electrophilic site, making the molecule susceptible to nucleophilic substitution reactions. smolecule.commdpi.com This reactivity is a key feature in its interaction with biological macromolecules. It allows for the potential formation of covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) within the active sites of target enzymes or receptors. This covalent interaction can lead to irreversible inhibition, often resulting in potent and prolonged biological effects.
Positional Effects of Substituents on Mechanistic Pathways
The substitution pattern on the benzene ring of the benzoxazole nucleus has a profound impact on the molecule's activity. nih.govnih.gov In 5,7-Dichloro-2-(chloromethyl)benzoxazole, the two chlorine atoms at positions 5 and 7 are powerful electron-withdrawing groups. Their presence significantly modulates the electronic properties of the entire heterocyclic system.
These halogen substituents are known to:
Increase Lipophilicity: The presence of chlorine atoms generally enhances the lipophilicity of the molecule, which can improve its ability to penetrate microbial cell membranes and reach intracellular targets.
Modify Electronic Density: The electron-withdrawing nature of chlorine atoms decreases the electron density of the benzoxazole ring system. This can influence the pKa of the molecule and its ability to participate in non-covalent interactions such as hydrogen bonding and π-π stacking within a receptor's binding pocket.
Influence Reactivity: The electronic modulation by the chloro groups can affect the reactivity of the 2-(chloromethyl) group, potentially enhancing its electrophilicity and its propensity to react with biological nucleophiles.
Research on various dichloro-substituted benzoxazole derivatives has consistently demonstrated that the position of the halogens is crucial for activity. researchgate.netnih.gov The 5,7-disubstitution pattern, in particular, has been associated with potent antimicrobial and anthelmintic activities in related compounds. researchgate.netnih.gov Structure-activity relationship (SAR) analyses of broader benzoxazole libraries indicate that electron-withdrawing substituents often have a significant and positive impact on biological activity. nih.govsocict.org
Molecular Docking and Computational Target Identification
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. While specific docking studies for this compound are not widely published, studies on closely related analogs provide valuable insights into its potential biological targets and binding modes.
Ligand-Protein Interaction Profiling for Target Enzymes (e.g., DNA Gyrase, Penicillin-Binding Proteins)
Bacterial DNA gyrase and penicillin-binding proteins (PBPs) are well-established targets for antimicrobial agents. Molecular docking studies on other heterocyclic compounds, including benzoxazole derivatives, have explored their potential to inhibit these crucial enzymes. nih.govekb.eg For instance, derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol (B3373245) have been docked against GlcN-6-P synthase, an essential enzyme in the bacterial cell wall synthesis pathway, revealing good inhibitory potential. researchgate.net Similarly, other dichloro-substituted benzoxazole compounds have shown good affinity for the active pocket of β-Tubulin in parasites. nih.gov
These studies suggest that the 5,7-dichloro benzoxazole scaffold is a promising pharmacophore for enzyme inhibition. Computational screening of this compound against a panel of microbial enzymes like DNA gyrase would likely reveal specific interactions that underpin its antimicrobial activity.
Analysis of Binding Modes and Interaction Energies
In molecular docking simulations, the analysis of binding modes and energies helps to elucidate the key interactions responsible for ligand binding. For related benzoxazole compounds, these interactions typically involve:
Hydrogen Bonds: Interactions between heteroatoms in the benzoxazole ring and amino acid residues in the enzyme's active site.
Hydrophobic Interactions: Engagement of the aromatic rings and chloro substituents with nonpolar pockets of the target protein.
Halogen Bonds: Potential interactions involving the chlorine atoms, which can act as halogen bond donors.
The table below summarizes hypothetical binding interactions for a related compound, extrapolated from studies on similar structures, to illustrate the type of data generated from such analyses. researchgate.netnih.govnih.gov
| Target Enzyme | Interacting Residues (Example) | Interaction Type | Calculated Binding Energy (kcal/mol) |
|---|---|---|---|
| DNA Gyrase (E. coli) | Arg136, Asp73 | Hydrogen Bond | -8.5 |
| GlcN-6-P synthase | Val399, Ala400, Ala602 | Hydrophobic Interaction | -7.9 |
| β-Tubulin | Cys239, Leu240 | Hydrophobic/Covalent | -9.2 |
In Vitro Assessment of Mechanistic Pathways
Investigating the precise mechanisms of antimicrobial action through in vitro assays is crucial for understanding how a compound exerts its biological effects. For benzoxazole derivatives, several modes of action have been proposed and evaluated.
Evaluation of Antimicrobial Action Modes (e.g., Membrane Perturbation, Efflux Pump Inhibition)
Beyond direct enzyme inhibition, the antimicrobial activity of compounds like this compound could be attributed to other mechanisms.
Membrane Perturbation: The lipophilic nature of the compound, enhanced by the dichloro substituents, may facilitate its insertion into the bacterial cell membrane. This could disrupt the membrane's structural integrity and electrochemical potential, leading to leakage of cellular contents and cell death. Assays using membrane potential-sensitive dyes or measuring the release of intracellular components can be employed to investigate this mechanism.
Efflux Pump Inhibition: Multidrug efflux pumps are a significant cause of antimicrobial resistance, as they actively expel antibiotics from the bacterial cell. nih.govnih.gov Some phytochemicals and synthetic compounds have been identified as efflux pump inhibitors (EPIs), which can restore the efficacy of conventional antibiotics. nih.govmdpi.com Benzoxazole derivatives could potentially act as EPIs by blocking the pump's activity, thereby increasing the intracellular concentration of the drug. The potential for efflux pump inhibition can be assessed using assays that measure the accumulation of a fluorescent pump substrate, such as ethidium (B1194527) bromide, in the presence and absence of the test compound.
The table below outlines common in vitro assays used to determine these antimicrobial mechanisms of action.
| Mechanism of Action | In Vitro Assay | Principle | Expected Result |
|---|---|---|---|
| Membrane Perturbation | Propidium Iodide Uptake Assay | Measures uptake of a fluorescent dye that only enters cells with compromised membranes. | Increased fluorescence in treated cells. |
| Efflux Pump Inhibition | Ethidium Bromide Accumulation Assay | Measures the intracellular fluorescence of a pump substrate. Inhibition leads to higher accumulation. | Increased and sustained fluorescence in the presence of the compound. |
| DNA Gyrase Inhibition | Supercoiling Assay | Measures the ability of the enzyme to introduce supercoils into plasmid DNA. | Inhibition of DNA supercoiling. |
Mechanistic Studies of Antiproliferative Activity in Cellular Models
The benzoxazole scaffold is a key feature in many pharmacologically active compounds, and its derivatives have been a focus of anticancer research. ijresm.comhumanjournals.com Studies on various cancer cell lines reveal that benzoxazole derivatives can induce antiproliferative effects through mechanisms like enzyme inhibition and disrupting cellular signaling pathways. mdpi.com The structure-activity relationship (SAR) of these compounds indicates that the type and position of substituents on the benzoxazole core are crucial for their cytotoxic potency. mdpi.comresearchgate.net
For instance, the presence of electron-withdrawing groups, such as chlorine, on the benzoxazole ring has been reported to enhance antiproliferative activity against certain cancer cells. researchgate.net Specifically, halogen atoms on the benzenoid part of the molecule can positively influence its anticancer potential. mdpi.com The 2-substituted nature of the benzoxazole ring is also critical; for example, the chloromethyl group at the C2 position in this compound is a significant feature. This group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on crucial biomolecules like DNA and proteins, which can lead to cell death. mdpi.com While specific IC50 values for this compound are not widely documented in the reviewed literature, related chlorinated benzoxazole analogs have shown activity in the micromolar range (2.18–2.89 µM) against various cancer cell lines. mdpi.com
Table 1: Antiproliferative Activity of Related Benzoxazole Derivatives
| Cell Line | Compound Type | IC50 Range (µM) | Potential Mechanism of Action |
|---|---|---|---|
| Various Leukemia & Solid Tumors | Chlorinated Benzoxazole Analogs | 2.18 - 2.89 mdpi.com | Cytotoxicity, DNA Intercalation mdpi.comnih.gov |
| Non-small cell lung cancer (NCI-H460) | Substituted Benzoxazole Derivatives | 0.4 - 41.6 mdpi.com | Enzyme Inhibition, Disruption of Cellular Signaling mdpi.com |
Investigation of Anthelmintic Activity through Molecular Targets (e.g., β-Tubulin)
Benzoxazoles are structurally similar to benzimidazoles, a class of drugs widely used as anthelmintics. nih.gov The primary mechanism of action for benzimidazoles is the disruption of microtubule polymerization by binding to the protein β-tubulin. nih.govandersenlab.org This interference with the cytoskeleton of the parasite leads to impaired cellular functions and ultimately, death. Given the structural analogy, it is hypothesized that benzoxazole derivatives, including this compound, may exert their anthelmintic effects through a similar mechanism.
Molecular docking studies have supported this hypothesis, showing that dichloro-substituted benzoxazole derivatives have a good binding affinity for the active pocket of β-tubulin, suggesting they could be effective inhibitors. nih.gov The interaction with β-tubulin is considered a key molecular event for the anthelmintic activity of this class of compounds. Research on various helminths has identified specific β-tubulin isotypes that are associated with benzimidazole (B57391) binding and resistance, which provides a basis for understanding the potential targets for benzoxazole-based anthelmintics. frontiersin.org While direct experimental evidence for this compound is limited, studies on derivatives synthesized from 5,7-dichloro-1,3-benzoxazole precursors have demonstrated both good anthelmintic activity and a strong predicted binding to β-tubulin. nih.govresearchgate.net
Table 2: Molecular Target Information for Anthelmintic Activity
| Organism | Molecular Target | Compound Class | Predicted Effect |
|---|---|---|---|
| Parasitic Helminths | β-Tubulin nih.govresearchgate.net | Dichloro-substituted Benzoxazoles nih.gov | Inhibition of microtubule polymerization nih.govnih.gov |
| Caenorhabditis elegans | β-Tubulin (ben-1 isotype) andersenlab.org | Benzimidazoles andersenlab.org | Disruption of cellular processes nih.govandersenlab.org |
| Haemonchus contortus | β-Tubulin nih.gov | Benzimidazoles nih.gov | Inhibition of microtubule-based processes nih.gov |
Antioxidant Activity Profiling
Benzoxazole and its derivatives are recognized for a wide range of biological activities, including antioxidant potential. mdpi.comnih.gov The ability of a compound to act as an antioxidant is often linked to its chemical structure, particularly the presence of moieties that can donate electrons or scavenge free radicals. The antioxidant capacity of benzoxazole derivatives is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov
Table 3: Antioxidant Activity of Related Benzoxazole Derivatives
| Assay | Compound Type | Activity Level | Remarks |
|---|---|---|---|
| DPPH Radical Scavenging | Dichloro-substituted Benzoxazole Derivatives | Potential radical scavenging capacity observed nih.govresearchgate.net | Activity is dependent on the overall molecular structure. |
| Various antioxidant assays | Benzoxazole Derivatives | Varying antioxidant potentials reported mdpi.com | Substituents on the benzoxazole ring significantly influence activity. mdpi.com |
Applications in Advanced Materials and Chemical Building Blocks
5,7-Dichloro-2-(chloromethyl)benzoxazole as a Key Intermediate in Organic Synthesis
The utility of this compound as a key intermediate in organic synthesis stems from the reactivity of its constituent parts. The benzoxazole (B165842) core is a stable aromatic system, while the chloromethyl group at the 2-position serves as a reactive site for nucleophilic substitution. This allows for the facile introduction of various functional groups and the construction of more complex molecular architectures.
Researchers have utilized related 5,7-dichloro-benzoxazole precursors to synthesize a variety of heterocyclic systems. For instance, starting from a 5,7-dichloro-2-hydrazino-1,3-benzoxazole nucleus, new derivatives including 1,2,4-triazoles and pyrazoles have been successfully synthesized. researchgate.netsemanticscholar.org Similarly, 5,7-dichloro-1,3-benzoxazole-2-thiol (B3373245) has been used as a starting point for creating potential inhibitors of glucosamine-6-phosphate (GlcN-6-P) synthase. researchgate.net
The 2-(chloromethyl) group is particularly useful as it acts as an effective electrophile. Its reaction with various nucleophiles (such as amines, thiols, or alcohols) allows for the grafting of new side chains onto the benzoxazole core, leading to a diverse library of derivative compounds for further investigation in medicinal, materials, and agricultural science. researchgate.net This strategic placement of a reactive handle on a stable, dichlorinated heterocyclic core positions this compound as a valuable building block for creating novel molecules with tailored properties.
Exploration in the Development of Functional Materials
The inherent photophysical properties of the benzoxazole ring system have led to its exploration in various functional materials. The substitution pattern, including the presence of halogens, can significantly influence the electronic and, consequently, the optical properties of these materials.
Benzoxazole derivatives are well-established as a class of fluorescent compounds. periodikos.com.br Their rigid, conjugated structure is conducive to strong fluorescence emission. Specific derivatives, such as those containing stilbene (B7821643) and thiophene (B33073) moieties, are known to be intensely fluorescent and are used commercially as optical brighteners in products like laundry detergents and plastics. wikipedia.orgwikipedia.org Optical brightening agents function by absorbing light in the ultraviolet spectrum (typically 340-370 nm) and re-emitting it in the blue region of the visible spectrum (420-470 nm), which masks the natural yellow cast of materials and makes them appear whiter and brighter. wikipedia.orgblendcolours.com
Compounds based on the benzoxazole scaffold have been synthesized and successfully applied as fluorescent brighteners for polyester (B1180765) fibers. researchgate.netscispace.com The introduction of chlorine atoms at the 5- and 7-positions of the benzoxazole ring, as in this compound, is expected to modulate the photophysical properties of any resulting dyes. Halogen atoms can influence the energy levels of the molecular orbitals, potentially shifting the absorption and emission spectra and affecting the fluorescence quantum yield. The study of benzoxazole derivatives has shown that their fluorescence can be sensitive to the surrounding environment, suggesting potential applications as photoprobes. rsc.org
| Compound Class | Typical Absorption Range (nm) | Typical Emission Range (nm) | Common Application |
|---|---|---|---|
| Stilbene-Benzoxazoles | 340-370 | 420-470 (Blue) | Optical Brighteners wikipedia.org |
| Thiophene-Benzoxazoles | UV Region | Blue Region | Optical Brighteners wikipedia.org |
| Carbazole-Benzoxazoles | UV-Visible | Blue to Blue-Green | Fluorescent Probes rsc.org |
| DNA-Intercalating Benzoxazoles | ~390 | 470-600 | Fluorescent DNA Probes periodikos.com.br |
The benzoxazole scaffold has also been investigated for more advanced optical applications. Notably, phenyl-benzoxazole has been identified as a new class of laser dye, with observed laser action at 330 nm. This discovery opens the possibility that other derivatives, including halogenated ones, could be synthesized to tune the lasing wavelength and efficiency for specific applications.
While the direct application of this compound in photochromic materials is not extensively documented, related heterocyclic structures such as spironaphthoxazines are well-known for their photochromic properties. psu.edu Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, resulting in a color change. Given the electronic versatility of the benzoxazole core, the synthesis of derivatives that exhibit photochromic behavior remains an area of scientific interest.
Utility in Agrochemical Research and Development
The benzoxazole moiety is a recognized "privileged scaffold" in the development of bioactive compounds, including agrochemicals. nih.govresearchgate.net Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, and herbicidal properties. nih.govmdpi.com The introduction of halogen atoms, such as chlorine, is a common strategy in pesticide development to enhance biological activity and modify physicochemical properties like stability and environmental persistence.
Research has shown that benzoxazole derivatives possess significant antifungal activity against a range of plant pathogens. researchgate.netnih.gov For example, various synthesized 2-(aryloxymethyl) benzoxazole compounds were tested against eight phytopathogenic fungi, with some showing potent inhibition. nih.gov Although the specific compound this compound was not tested, the study provides insight into how modifications to the benzoxazole core affect antifungal efficacy. One study noted that while halogen introduction can enhance activity, the specific position and type of halogen are crucial, as some substitutions decreased antifungal effects against certain pathogens. nih.gov This highlights the importance of specific structures like the 5,7-dichloro pattern in targeted agrochemical design. The fungicidal potential of these compounds makes them valuable leads for developing new agents to protect crops from diseases that cause significant economic losses. mdpi.com
| Fungal Pathogen | Compound 5a (Unsubstituted) | Compound 5b (Fluoro-substituted) | Compound 5h (Acetyl-substituted) | Hymexazol (Control) |
|---|---|---|---|---|
| F. solani | 12.27 | 17.61 | 4.34 | 38.92 |
| A. solani | 29.28 | 15.98 | >100 | 54.16 |
| C. gloeosporioides | 45.89 | 32.78 | 27.35 | >100 |
| M. oryzae | 65.25 | 29.35 | >100 | 35.40 |
| B. cinerea | 19.92 | 29.13 | 77.41 | 4.72 |
Future Research Directions and Emerging Trends
Design and Synthesis of Next-Generation 5,7-Dichloro-2-(chloromethyl)benzoxazole Analogs
The future design of analogs based on the this compound core will focus on strategic structural modifications to enhance biological efficacy and introduce novel material properties. A primary strategy involves the targeted derivatization of the benzoxazole (B165842) nucleus. Research has consistently shown that substituents on the fused heterocyclic ring system are critical for antimicrobial activity. esisresearch.org Specifically, the introduction of electron-withdrawing groups, such as nitro or additional chlorine atoms, at various positions on the benzoxazole ring has been shown to increase potency against certain pathogens. esisresearch.org
Another key area of exploration is the modification of the 2-(chloromethyl) group. This reactive site allows for the introduction of a wide variety of functional groups and heterocyclic systems, creating diverse chemical libraries. For instance, new series of analogs can be synthesized by fusing the core with moieties like 1,2,4-triazoles, pyrazoles, and triazines. researchgate.net Bioisosteric replacement of the chloromethyl group with other electrophilic modules, such as chloroacetamide, could also be explored to modulate reactivity and biological target engagement. acs.org Furthermore, creating analogs by replacing the benzoxazole core with related scaffolds like benzothiazole or benzimidazole (B57391) can lead to compounds with significantly different, and potentially improved, pharmacological profiles. nih.govnih.gov
Structure-activity relationship (SAR) studies will remain a guiding principle in this synthetic effort. researchgate.netnih.gov SAR analyses have demonstrated that the nature and position of substituents significantly influence the biological activity of benzoxazole derivatives. esisresearch.orgnih.gov For example, some studies suggest that benzoxazole derivatives lacking a methylene (B1212753) bridge between the oxazole (B20620) and an attached phenyl ring exhibit greater antimicrobial activity. benthamdirect.com By systematically altering substituents and linkers, researchers can fine-tune molecular properties to optimize interactions with biological targets.
Advanced Computational Design for Predictive Biological and Material Applications
Advanced computational methods are becoming indispensable for accelerating the discovery and optimization of novel benzoxazole derivatives. In silico techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations provide powerful tools for predicting the properties of new analogs before their costly and time-consuming synthesis. nih.gov
Molecular docking studies are widely used to predict the binding affinity and interaction modes of benzoxazole derivatives with specific biological targets, such as enzymes or receptors. nih.govresearchgate.netnih.govbiotech-asia.org For instance, docking has been used to investigate the interactions of benzoxazole compounds with targets like DNA gyrase and β-tubulin, providing insights into their potential mechanisms of antibacterial and anthelmintic action, respectively. benthamdirect.comnih.gov These simulations can guide the design of next-generation analogs of this compound by prioritizing modifications that are predicted to enhance binding to a target of interest.
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net Both 2D- and 3D-QSAR models can be developed to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the activity of benzoxazole derivatives. tandfonline.comijpsdronline.com These models serve as predictive tools to estimate the activity of newly designed compounds, allowing researchers to focus synthetic efforts on the most promising candidates. tandfonline.comresearchgate.net
Beyond biological applications, computational chemistry, particularly methods based on Density Functional Theory (DFT), can predict the optical and electronic properties of benzoxazole derivatives for material science applications. mdpi.com These theoretical studies can investigate how different functional groups influence properties like absorption, emission, and nonlinear optical responses, guiding the design of novel materials for optoelectronics, such as OLEDs and solar cells. researchgate.netmdpi.com
| Computational Technique | Application in Benzoxazole Research | Key Insights |
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). nih.govresearchgate.netbenthamdirect.com | Elucidates potential mechanisms of action and guides structural modifications for enhanced potency. benthamdirect.com |
| QSAR (2D and 3D) | Developing models that correlate chemical structure with biological activity. researchgate.nettandfonline.com | Identifies key physicochemical properties required for activity, enabling prediction for new analogs. ijpsdronline.com |
| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes over time. nih.gov | Provides insights into the stability of binding interactions and conformational changes. |
| ADMET Prediction | In silico analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity. benthamdirect.comresearchgate.net | Assesses the drug-likeness of designed compounds early in the discovery process. |
| DFT Calculations | Predicting electronic and optical properties for material applications. mdpi.com | Guides the design of benzoxazoles for use in optoelectronics and functional materials. researchgate.netmdpi.com |
Exploration of Novel Reaction Pathways for Enhanced Synthetic Efficiency
The development of efficient, cost-effective, and environmentally friendly synthetic methods is a major trend in modern chemistry. Future research on this compound and its derivatives will increasingly focus on novel reaction pathways that improve yield, reduce reaction times, and adhere to the principles of green chemistry. ckthakurcollege.net
A significant area of development is the use of novel catalysts. Traditional methods for synthesizing benzoxazoles often require harsh conditions or expensive and unrecyclable catalysts. acs.orgnih.gov Modern approaches utilize a range of heterogeneous and reusable catalysts, including:
Metal-Organic Frameworks (MOFs): These materials offer high surface area and tunable structures, serving as highly efficient catalysts for the condensation of o-aminophenols with aldehydes. rsc.org
Nanocatalysts: Magnetically separable nanoparticles, such as copper ferrite or Ag@Fe2O3 core-shell particles, allow for easy catalyst recovery and reuse, making the process more sustainable. ckthakurcollege.netijpbs.com
Ionic Liquids: Brønsted acidic ionic liquids, sometimes immobilized in a gel, can act as effective and recyclable catalysts, often enabling reactions to proceed under solvent-free conditions. acs.orgnih.govbohrium.com
Supported Catalysts: Reagents like silica-supported ferric chloride and poly (ethylene glycol)-bound sulfonic acid (PEG-SO3H) provide economical and reusable options that simplify product purification. ijpbs.com
In addition to advanced catalysts, energy-efficient techniques such as microwave irradiation and ultrasound are being employed to accelerate reaction rates and improve yields. ijpbs.com These "green synthesis" approaches often use environmentally benign solvents like water or ethanol, or are performed under solvent-free conditions, minimizing hazardous waste. bohrium.com The exploration of one-pot domino reactions, where multiple transformations occur in a single step, further enhances synthetic efficiency by reducing the need for intermediate purification steps. organic-chemistry.org These innovations are crucial for the sustainable production of benzoxazole libraries for further screening and application. nih.gov
Integration of High-Throughput Screening with Mechanistic Investigations for Benzoxazole Derivatives
To efficiently evaluate the vast number of novel benzoxazole analogs being synthesized, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid testing of large compound libraries against a multitude of biological targets to identify "hit" compounds with desired activities, such as antimicrobial, anticancer, or anti-inflammatory effects. nih.govnjit.edu Benzoxazole derivatives are routinely screened for a wide spectrum of pharmacological activities. nih.govnih.govnih.gov
However, identifying a hit is only the first step. A crucial emerging trend is the tight integration of HTS with detailed mechanistic investigations to understand how these active compounds exert their effects. Once a potent derivative of this compound is identified, subsequent studies are necessary to elucidate its mechanism of action and validate its biological target. nih.gov
This integrated approach involves a feedback loop where the results from mechanistic studies inform the next round of molecular design. For example, if a compound is found to inhibit a specific enzyme, this information is used to perform more focused computational docking studies and to design new analogs with modifications predicted to improve binding to that enzyme's active site. benthamdirect.com This synergy between large-scale screening, SAR analysis, and mechanistic biology accelerates the journey from an initial hit to a highly optimized lead compound. esisresearch.orgresearchgate.net This iterative process of design, synthesis, screening, and mechanistic evaluation is fundamental to the future discovery of advanced therapeutic agents and functional materials derived from the benzoxazole scaffold.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5,7-Dichloro-2-(chloromethyl)benzoxazole?
- Methodology :
- Route 1 : Condensation of substituted aryl aldehydes with aminophenol derivatives under reflux conditions. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by purification via recrystallization (yield: 65%) .
- Route 2 : Substitution reactions using chloromethyl groups as reactive sites. For instance, coupling with aryl amines in ethanol under acidic catalysis (e.g., glacial acetic acid) at controlled temperatures .
- Key Parameters : Solvent choice (e.g., DMSO for high polarity), reaction time (12–18 hours), and recrystallization solvents (water-ethanol mixtures) significantly impact yield and purity .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Analytical Workflow :
- TLC : Monitor reaction progress using silica gel plates with hexane:EtOAc (10:1) as the mobile phase .
- NMR : Confirm structure via ¹H NMR (e.g., δ 8.09–8.06 ppm for aromatic protons) and ¹³C NMR (e.g., C-Cl signals at ~110–120 ppm) .
- Mass Spectrometry : Use HRMS to validate molecular weight (e.g., [M+H]⁺ observed at m/z 280.1506 vs. calculated 279.1325) .
- FTIR : Identify functional groups (e.g., C-Cl stretching at ~838 cm⁻¹ and benzoxazole ring vibrations at ~1598 cm⁻¹) .
Q. What safety protocols are recommended for handling chloromethyl-substituted benzoxazoles?
- Safety Measures :
- Ventilation : Use local exhaust ventilation to minimize inhalation exposure (critical for sensitizers or irritants) .
- Storage : Store in airtight containers away from heat/sparks; avoid contact with metals (corrosion risk) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Prohibit open flames in handling areas .
Advanced Research Questions
Q. How can reaction mechanisms involving the chloromethyl group be analyzed experimentally and computationally?
- Mechanistic Insights :
- Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Monitor kinetics via LC-MS to track intermediate formation .
- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for substitution reactions. Compare computational results with experimental kinetic data .
- Crystallography : Resolve steric effects via X-ray diffraction (e.g., bond angles like C10–C9–C3 = 113.4° indicate steric repulsion in crystal structures) .
Q. What computational strategies predict the reactivity of this compound in drug design?
- In Silico Approaches :
- Molecular Docking : Simulate binding to biological targets (e.g., COVID-19 protease) using AutoDock Vina. Prioritize compounds with docking scores < -7.0 kcal/mol .
- ADMET Prediction : Use SwissADME to evaluate lipophilicity (LogP ≈ 3.2) and blood-brain barrier permeability, critical for CNS-targeted agents .
- QSAR Models : Cororate substituent effects (e.g., Cl vs. CF₃) with bioactivity data to optimize antimicrobial potency .
Q. How can contradictions in biological activity data across studies be resolved?
- Data Reconciliation Framework :
- Standardized Assays : Re-test compounds under uniform conditions (e.g., MIC assays using S. aureus ATCC 25923) to eliminate variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for antitumor activity) and apply statistical weighting to account for outliers .
- Structural Confounders : Compare analogs (e.g., 5,7-dichloro vs. 5-chloro-6-fluoro derivatives) to isolate substituent-specific effects .
Q. What strategies enable regioselective functionalization of the benzoxazole core?
- Synthetic Tactics :
- Directed Metalation : Use n-BuLi at -78°C to deprotonate the 4-position selectively, followed by electrophilic quenching (e.g., DMF for formylation) .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyst to introduce aryl groups at the 2-position .
- Protection/Deprotection : Temporarily mask the chloromethyl group with tert-butyldimethylsilyl (TBS) to direct reactions to other sites .
Q. What role does this compound play in fluorescence labeling applications?
- Advanced Applications :
- RAFT Polymerization : Synthesize α-end-fluorescence-labeled polymers by reacting the chloromethyl group with carbodithioate salts (e.g., BBB and BBCC agents) .
- Bioimaging Probes : Conjugate with biomolecules (e.g., antibodies) via thiol-chloromethyl coupling for cellular tracking. Validate emission spectra at λₑₓ = 365 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
